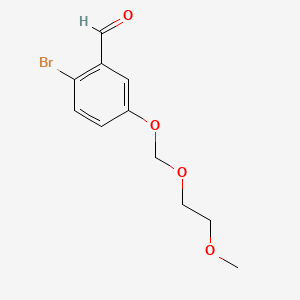

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde

Description

BenchChem offers high-quality 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-(2-methoxyethoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-4-5-15-8-16-10-2-3-11(12)9(6-10)7-13/h2-3,6-7H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQPXJQREWZTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOC1=CC(=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde chemical structure

An In-depth Technical Guide to 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, a key synthetic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's structure, a robust two-step synthesis protocol with mechanistic insights, its physicochemical properties, and its strategic applications in modern organic synthesis.

Introduction and Strategic Importance

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, identified by its CAS Number 162799-17-9, is a bifunctional aromatic building block. Its structure is strategically designed for multi-step organic synthesis. The molecule features three key components:

-

An aldehyde group , which serves as a versatile handle for chain elongation and the introduction of diverse functional groups through reactions such as Wittig olefination, reductive amination, and aldol condensations.

-

An ortho-bromine atom , which is ideally positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1]

-

A (2-methoxyethoxymethyl) ether (MEM) protecting group on the C5 hydroxyl. The MEM group is a robust yet readily cleavable shield for the phenolic hydroxyl, preventing its interference in reactions targeting the aldehyde or bromo functionalities. Its stability under various conditions and facile removal under mild acidic conditions make it a superior choice over other protecting groups like methoxymethyl (MOM) ether.

This strategic combination of functional groups makes the title compound a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals.

Physicochemical and Spectroscopic Profile

The precise physicochemical properties of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde are not widely published. However, based on its structure and data from its precursors, the following properties can be predicted.

| Property | Predicted Value | Source / Rationale |

| CAS Number | 162799-17-9 | Verified |

| Molecular Formula | C₁₁H₁₃BrO₄ | Calculated from structure |

| Molecular Weight | 289.12 g/mol | Calculated from structure |

| Appearance | Colorless to light yellow oil or low-melting solid | Inferred from related structures |

| Boiling Point | > 300 °C (decomposes) | Estimated based on precursors |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, THF, Acetone | Inferred from structural polarity |

| Density | ~1.45 g/cm³ | Estimated |

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals: a singlet for the aldehyde proton (CHO) around δ 10.3 ppm; aromatic protons between δ 7.2-7.8 ppm; a singlet for the O-CH₂-O protons of the MEM group around δ 5.3 ppm; multiplets for the -OCH₂CH₂O- protons between δ 3.6-3.9 ppm; and a singlet for the terminal methoxy (-OCH₃) protons around δ 3.4 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): Key signals would include the aldehyde carbonyl carbon near δ 190 ppm, aromatic carbons between δ 115-160 ppm, the O-CH₂-O carbon around δ 95 ppm, the ethoxy carbons of the MEM group between δ 65-75 ppm, and the methoxy carbon near δ 59 ppm.

-

IR (ATR, cm⁻¹): The infrared spectrum would be dominated by a strong carbonyl (C=O) stretch for the aldehyde at approximately 1690-1705 cm⁻¹. Other significant peaks would include C-O ether stretches around 1050-1150 cm⁻¹ and aromatic C=C stretches around 1475-1600 cm⁻¹.

Synthesis and Mechanistic Rationale

The synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde is efficiently achieved via a two-step process starting from commercially available 3-hydroxybenzaldehyde. The workflow involves an initial electrophilic aromatic bromination followed by the protection of the resulting phenolic hydroxyl group.

Caption: Two-step synthesis workflow for the target compound.

Step 1: Synthesis of 2-Bromo-5-hydroxybenzaldehyde

The first step is a regioselective electrophilic aromatic substitution. The hydroxyl and aldehyde groups of 3-hydroxybenzaldehyde direct the incoming electrophile (bromonium ion). The strongly activating ortho-, para-directing hydroxyl group overrides the deactivating meta-directing aldehyde group, leading to bromination primarily at the positions ortho and para to the hydroxyl group. Steric hindrance from the adjacent aldehyde group disfavors substitution at the C2 position, making the C4 and C6 positions the most likely sites. The reaction yields the desired 2-bromo-5-hydroxybenzaldehyde (bromination at C6 relative to the hydroxyl group).

Experimental Protocol:

-

Suspend 3-hydroxybenzaldehyde (1.0 eq.) in dichloromethane (DCM) in a flask equipped with a dropping funnel and stirrer.[2]

-

Heat the mixture to 35-40 °C to ensure complete dissolution.

-

Slowly add a solution of bromine (1.02 eq.) in DCM via the dropping funnel, maintaining the internal temperature between 35-38 °C.[2]

-

After the addition is complete, stir the reaction mixture overnight at 35 °C.

-

Cool the mixture to 0 °C and continue stirring for 1-2 hours to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with a cold 1:1 mixture of n-heptane/DCM, and dry under vacuum to yield 2-Bromo-5-hydroxybenzaldehyde as a solid.[2]

Step 2: Synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde

This step involves the protection of the phenolic hydroxyl group as a MEM ether. This is a standard O-alkylation reaction. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is used to deprotonate the acidic phenol, forming a phenoxide. This nucleophilic phenoxide then attacks the electrophilic chloromethyl carbon of 2-methoxyethoxymethyl chloride (MEM-Cl) in an Sₙ2 reaction, displacing the chloride and forming the stable MEM ether.

Representative Experimental Protocol:

-

Dissolve 2-Bromo-5-hydroxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA, 1.5 eq.) dropwise to the solution.

-

Slowly add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.2 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product, 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde.

Applications in Synthetic Chemistry

The utility of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde lies in its capacity for sequential and orthogonal functionalization. The MEM-protected hydroxyl group allows chemists to perform reactions on the aldehyde and bromo positions that would otherwise be incompatible with a free phenol.

The precursor, 2-Bromo-5-hydroxybenzaldehyde, is a known building block for compounds with potential anti-inflammatory properties, such as chalcones.[3] The title compound is an essential intermediate to build upon this scaffold, enabling more complex synthetic routes.

Caption: Synthetic utility showing orthogonal reaction pathways.

Key Synthetic Strategies:

-

Aldehyde Modification Followed by Cross-Coupling: The aldehyde can be converted into an alkene via a Wittig reaction. The resulting MEM-protected bromo-styrene derivative can then undergo a Suzuki coupling with a boronic acid to introduce a new aryl or heteroaryl group at the bromo position.

-

Cross-Coupling Followed by Aldehyde Modification: A Sonogashira coupling can be performed first to attach a terminal alkyne to the aromatic ring. The aldehyde in the resulting product can then be converted into a primary or secondary amine via reductive amination.

-

Final Deprotection: After all other synthetic transformations are complete, the MEM group can be selectively cleaved using a mild Lewis acid (e.g., ZnBr₂) or a Brønsted acid (e.g., HCl in THF) to reveal the free phenol in the final target molecule.

This strategic protection and sequential reactivity are fundamental in constructing complex molecular architectures found in many modern drug candidates.

Safety and Handling

Handle 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with many halogenated aromatic aldehydes, it should be considered an irritant to the skin, eyes, and respiratory system. Store in a cool, dry place away from strong oxidizing agents.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-5-methoxybenzaldehyde. Retrieved February 21, 2026, from [Link]

-

Dawson, R. (2026, February 14). The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. Retrieved February 21, 2026, from [Link]

-

Nafillah, S., et al. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga State Islamic University. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved February 21, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7). Retrieved February 21, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved February 21, 2026, from [Link]

Sources

Technical Whitepaper: 2-Bromo-5-[(2-methoxyethoxy)methoxy]benzaldehyde

High-Value Intermediate for Divergent Heterocyclic Synthesis

Part 1: Molecular Identity & Physicochemical Profile

The compound 2-Bromo-5-[(2-methoxyethoxy)methoxy]benzaldehyde (often abbreviated as 2-Bromo-5-MEM-benzaldehyde) is a specialized bifunctional building block. It combines an electrophilic aldehyde and an aryl bromide handle, with the phenolic position masked by a robust MEM (2-methoxyethoxymethyl) ether.

This specific protection strategy is critical in total synthesis and medicinal chemistry because the MEM group confers higher solubility than benzyl ethers and superior stability to basic conditions (e.g., lithiation) compared to silyl ethers, while remaining orthogonally cleavable via Lewis acids.

Structural Specifications

| Property | Data |

| IUPAC Name | 2-Bromo-5-[(2-methoxyethoxy)methoxy]benzaldehyde |

| Common Name | 2-Bromo-5-MEM-benzaldehyde |

| Molecular Formula | C₁₁H₁₃BrO₄ |

| Molecular Weight | 289.12 g/mol |

| Exact Mass | 288.00 g/mol |

| Parent Core | 2-Bromo-5-hydroxybenzaldehyde (CAS: 2973-80-0) |

| Protecting Group | MEM (2-Methoxyethoxymethyl) ether |

| Physical State | Viscous pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | High in DCM, THF, EtOAc; Low in Hexanes, Water |

Atom Counting & Formula Verification

To ensure analytical precision during mass spectrometry (HRMS) validation:

-

Carbon (11): 6 (Benzene) + 1 (Aldehyde) + 1 (Acetal

) + 2 (Ethyl bridge) + 1 (Methoxy -

Hydrogen (13): 3 (Aryl) + 1 (Aldehyde) + 2 (Acetal) + 4 (Ethyl) + 3 (Methyl).

-

Oxygen (4): 1 (Aldehyde) + 1 (Phenolic ether) + 2 (MEM ether chain).

-

Bromine (1): Substituent at C2.

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesize 2-Bromo-5-MEM-benzaldehyde from commercially available 2-bromo-5-hydroxybenzaldehyde.

Strategic Rationale (E-E-A-T)

-

Why MEM-Cl? The MEM group is chosen over MOM (methoxymethyl) because the ethylene glycol chain chelates metal cations, assisting in stabilizing lithiated intermediates if the user intends to perform halogen-lithium exchange at the C2-bromide position later [1].

-

Base Selection: DIPEA (Hünig's base) is preferred over NaH for this specific substrate. 2-Bromo-5-hydroxybenzaldehyde is moderately acidic; NaH can lead to over-reaction or degradation of the aldehyde functionality (Cannizzaro disproportionation risk). DIPEA provides a milder buffering effect.

Reagents & Stoichiometry

-

Substrate: 2-Bromo-5-hydroxybenzaldehyde (1.0 eq)

-

Reagent: MEM-Chloride (MEM-Cl) (1.5 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) -

Solvent: Dichloromethane (DCM) (anhydrous, 0.1 M concentration)

Step-by-Step Protocol

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Charge with 2-bromo-5-hydroxybenzaldehyde and anhydrous DCM.

-

Deprotonation: Cool the solution to 0°C. Add DIPEA dropwise via syringe. Stir for 15 minutes. The solution will likely darken slightly as the phenoxide forms.

-

Protection: Add MEM-Cl dropwise over 10 minutes. Caution: MEM-Cl is a suspected carcinogen; handle in a fume hood.

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours.

-

Monitoring: Monitor via TLC (30% EtOAc in Hexanes). The product will have a significantly higher

than the polar phenolic starting material. -

Workup: Quench with saturated

. Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over -

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%

20% EtOAc/Hexanes).

Part 3: Reactivity & Applications

This molecule is a "linchpin" intermediate. The three functional groups allow for orthogonal synthetic sequences.

Orthogonality Map

-

Aldehyde (C1): Susceptible to nucleophilic attack (Grignard, hydride reduction) or condensation (Wittig, reductive amination).

-

Bromide (C2): Site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or Halogen-Lithium exchange.

-

MEM Ether (C5): Stable to base/nucleophiles; cleaved by Lewis acids (

,

Visualization of Synthetic Pathways

Figure 1: The central role of the MEM-protected intermediate in divergent synthesis.

Part 4: Stability & Storage (Self-Validating Systems)

To ensure the integrity of this compound over time, researchers must adhere to the following storage protocols. The MEM group introduces specific vulnerabilities not present in the parent bromide.

Acid Sensitivity

The acetal linkage (

-

Risk: Exposure to acidic fumes (HCl vapors in the fridge) or unbuffered silica gel can cause premature deprotection.

-

Validation: If the compound turns from oil to solid or changes color significantly, run a

NMR. The disappearance of the singlet at

Storage Protocol

-

Container: Amber glass vial with a Teflon-lined cap (prevents light degradation of the aryl bromide).

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8°C is sufficient; -20°C is optimal for long-term (>3 months) storage.

-

Stabilizer: If storing as a solution, add 1% triethylamine to buffer against trace acidity.

Part 5: References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2]

-

Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A new general method for protection of the hydroxyl function.[3] Tetrahedron Letters, 17(11), 809-812.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 387179, 2-Bromo-5-hydroxybenzaldehyde.

Sources

A Senior Application Scientist's Perspective on a Critical Physicochemical Parameter

An In-Depth Technical Guide to the Solubility of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde

Foreword: The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with a series of critical checkpoints. Among these, solubility stands as a fundamental physicochemical property with profound implications for bioavailability, formulation development, and ultimately, therapeutic efficacy.[1] This guide provides a comprehensive exploration of the solubility of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, a compound of interest in contemporary drug discovery. Rather than presenting a simple table of values, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to assess and understand the solubility of this and similar molecules.

Understanding the Molecule: Physicochemical Context

2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde belongs to the family of substituted benzaldehydes, a class of compounds frequently utilized as building blocks in the synthesis of complex pharmaceutical agents. The presence of a bromine atom, a methoxyethoxymethoxy (MEM) protecting group, and an aldehyde functional group imparts a unique combination of lipophilicity and potential for hydrogen bonding, which will directly influence its solubility profile.

Theoretical Underpinnings of Solubility

Before embarking on experimental determination, a theoretical assessment can provide valuable insights. The General Solubility Equation (GSE) proposed by Yalkowsky offers a foundational correlation between aqueous solubility (Log Sw), melting point (MP), and the octanol-water partition coefficient (Log Kow):

Log Sw = -0.01 (MP - 25) - Log Kow + 0.5 [4]

This equation highlights the interplay between the energy required to break the crystal lattice (related to MP) and the compound's hydrophobicity (Log Kow). While predictive computational tools can estimate these parameters, experimental validation remains the gold standard.

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic

In the realm of drug discovery, "solubility" is not a monolithic concept. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility.[5][6]

-

Kinetic Solubility: This measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by diluting a high-concentration stock solution (often in DMSO) into an aqueous buffer.[4][5] It is a high-throughput assessment often used in early-stage discovery to rank-order compounds.[4][7] However, it reflects a metastable state and can be influenced by factors like the rate of precipitation and the presence of amorphous forms.[7]

-

Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a saturated solution with an excess of the most stable solid form.[7] It is a more time and resource-intensive measurement but provides the definitive solubility value crucial for later-stage development and formulation.[5]

The choice between these methods depends on the stage of research. Early-stage screening may rely on kinetic solubility for rapid compound triage, while lead optimization and pre-formulation studies demand the accuracy of thermodynamic solubility.[6]

Experimental Protocols for Solubility Determination

A robust assessment of solubility requires well-defined experimental protocols. The following sections detail methodologies for both kinetic and thermodynamic solubility determination, designed to be self-validating and scientifically sound.

Kinetic Solubility Assessment via Nephelometry

Nephelometry, which measures the scattering of light by suspended particles, is an effective technique for determining the point at which a compound precipitates from solution.[1]

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination using Nephelometry.

Causality Behind Experimental Choices:

-

DMSO as the Stock Solvent: DMSO is a common solvent capable of dissolving a wide range of organic compounds at high concentrations.[6]

-

Controlled Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures reproducibility.

-

Nephelometric Detection: This method provides a sensitive and automated way to detect the onset of precipitation.[1]

Thermodynamic Solubility Assessment via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound with the solvent of interest over an extended period.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution reaches saturation.

-

Prolonged Agitation: Allows the system to reach thermodynamic equilibrium. The duration may need to be extended for compounds that are slow to dissolve or may undergo polymorphic transformations.[7]

-

Centrifugation/Filtration: Crucial for removing all undissolved solid particles before analysis. Low-binding labware and filters should be used to prevent loss of the compound due to adsorption.[7]

-

HPLC-UV Analysis: Provides a sensitive and accurate method for quantifying the concentration of the dissolved compound.

Predicted Solubility Profile and Data Summary

Based on the structure of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, a predicted solubility profile in common laboratory solvents is presented below. It is imperative to note that these are qualitative predictions and must be confirmed by experimental data.

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Low | The molecule is largely non-polar with limited hydrogen bonding capacity, suggesting poor aqueous solubility. |

| Biorelevant Media (e.g., FaSSIF, FeSSIF) | Low to Moderate | The presence of bile salts and phospholipids in these media can form micelles that may enhance the apparent solubility of lipophilic compounds.[7] |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are effective at solvating a wide range of organic molecules. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | The bromo-aromatic structure suggests good solubility in these non-polar solvents. |

| Ethers (e.g., THF, Diethyl Ether) | Moderate to High | The ether linkages in the MEM group and the overall structure suggest compatibility with ether solvents. |

| Alcohols (e.g., Methanol, Ethanol) | Moderate | The aldehyde group can act as a hydrogen bond acceptor, leading to some solubility in protic solvents. |

| Non-polar Solvents (e.g., Hexanes, Toluene) | Low to Moderate | While lipophilic, the presence of oxygen atoms may limit solubility in highly non-polar hydrocarbon solvents. |

Implications for Drug Development

The solubility of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde will have significant downstream consequences:

-

In Vitro Assays: Poor aqueous solubility can lead to compound precipitation in biological assays, resulting in inaccurate data and false negatives.

-

Formulation: If aqueous solubility is low, enabling formulation strategies such as pH manipulation (if the molecule has ionizable groups), the use of co-solvents, or the creation of amorphous solid dispersions may be necessary to achieve adequate drug exposure in vivo.[4]

-

Bioavailability: Low solubility is a common cause of poor oral bioavailability, as the compound may not dissolve sufficiently in the gastrointestinal tract to be absorbed.

Conclusion

While specific, quantitative solubility data for 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde is not yet widely published, this guide provides the theoretical framework and practical, validated methodologies for its determination. By understanding the nuances of kinetic and thermodynamic solubility and by implementing robust experimental protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery and development process. The principles and techniques outlined herein are broadly applicable to a wide range of novel chemical entities, underscoring the universal importance of a thorough understanding of solubility.

References

- Raytor. (2026, January 22).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- American Pharmaceutical Review. (2013, April 2).

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde.

- PubChem. 2-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 344480.

- lifechem pharma. 2-bromo-5-hydroxy Benzaldehyde.

Sources

- 1. rheolution.com [rheolution.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. lifechempharma.com [lifechempharma.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. raytor.com [raytor.com]

Strategic Selection: MOM vs. MEM Protection in Functionalized Halo-Aryl Scaffolds

Executive Summary: The Chelation Distinction

In the structural optimization of bromobenzaldehydes—critical intermediates in cross-coupling and metallation chemistry—the choice between Methoxymethyl (MOM) and 2-Methoxyethoxymethyl (MEM) ethers is rarely a matter of simple stability. It is a strategic decision between steric minimization (MOM) and chelation-assisted reactivity (MEM).

While both groups protect hydroxyl functionalities (phenols or benzyl alcohols) on the bromobenzaldehyde scaffold against base and nucleophiles, they diverge fundamentally in their deprotection mechanics and their influence on organometallic intermediates.

-

MOM is the "Stealth" group: Minimal steric footprint, cleaved only by Brønsted acids.

-

MEM is the "Anchor" group: Possesses a bidentate oxygen tail that coordinates Lewis acids (facilitating mild cleavage) and lithium ions (directing ortho-metallation).

The Scaffold & Safety Context

Clarification: MOM and MEM groups are exclusively used to protect hydroxyl (-OH) moieties. When a researcher refers to a "MOM-protected bromobenzaldehyde," they are almost invariably referring to a bromophenolic aldehyde (e.g., 3-bromo-4-methoxymethoxybenzaldehyde) or a bromobenzyl alcohol . They do not protect the aldehyde carbonyl itself (which requires acetalization, e.g., 1,3-dioxolane).

The Carcinogenicity Bottleneck

Both reagents used to install these groups—Chloromethyl methyl ether (MOM-Cl) and 2-Methoxyethoxymethyl chloride (MEM-Cl)—are alkylating carcinogens.[1]

-

MOM-Cl Hazard: Commercial MOM-Cl often contains high levels of Bis(chloromethyl) ether (BCME), a potent volatile carcinogen.

-

Mitigation: Modern protocols generate MOM-Cl in situ using dimethoxymethane and acetyl chloride to avoid isolating BCME. MEM-Cl is less volatile but must still be handled in a closed system.

Comparative Reactivity Profile

The following table summarizes the operational window for each group attached to a bromobenzaldehyde core.

| Feature | MOM Protection ( | MEM Protection ( |

| Steric Bulk | Low (allows ortho-substitution) | Moderate (long chain can shield neighbors) |

| Acid Stability | Stable to pH > 4. Cleaved by strong acids (TFA, HCl). | Stable to pH > 4. Cleaved by strong acids.[2][3] |

| Lewis Acid Stability | Resistant to mild Lewis acids ( | Labile. Cleaves rapidly with |

| Base Stability | Excellent (NaH, KHtBu, LDA). | Excellent. |

| Lithiation Effect | Weak coordination to Li. | Strong Chelation. Directs Ortho-Metallation (DoM). |

| Cross-Coupling | Inert to Pd(0)/Ni(0) conditions. | Inert, but polyether tail can loosely bind metal centers. |

Mechanistic Deep Dive: The Chelation Effect

The defining difference lies in how the MEM group interacts with metals. The additional oxygen atom in the ethoxy chain creates a "pocket" that binds Lewis acids. This renders MEM orthogonal to MOM: you can remove a MEM group using Zinc Bromide (

Visualization: Chelation-Assisted Cleavage vs. Direct Hydrolysis

Figure 1: Mechanistic divergence. MOM requires specific protonation, whereas MEM recruits Lewis acids via bidentate coordination, lowering the activation energy for cleavage.

Experimental Protocols

A. Installation (General Protocol for Bromobenzaldehydes)

Applicable to both MOM and MEM, substituting the respective chloride.

Reagents:

-

Substrate: 3-Bromo-4-hydroxybenzaldehyde (1.0 equiv)

-

Base: Sodium Hydride (NaH, 60% in oil, 1.2 equiv) or DIPEA (for acid-sensitive substrates)

-

Electrophile: MOM-Cl or MEM-Cl (1.2 equiv)

-

Solvent: Anhydrous DMF or THF (

to RT)

Workflow:

-

Deprotonation: Suspend NaH in dry DMF at

under Argon. Add the bromophenol dropwise. Stir 30 min until -

Alkylation: Add MOM-Cl or MEM-Cl dropwise via syringe. Caution: Exothermic.

-

Quench: Stir at RT for 2-4 hours. Quench carefully with sat.

.[4] -

Workup: Extract with EtOAc. Wash organic layer with water (

) to remove DMF. Dry over -

Purification: Flash chromatography (Hexane/EtOAc). MOM/MEM ethers are typically distinct spots, less polar than the free phenol.

B. Orthogonal Deprotection (The "MEM-First" Strategy)

If you have a molecule with both MOM and MEM groups, use this protocol to remove MEM selectively.

Reagents:

- (5.0 equiv)

-

Dichloromethane (DCM)[5]

Step-by-Step:

-

Dissolve the bis-protected substrate in anhydrous DCM.

-

Add solid

at room temperature. -

Monitor by TLC. The MEM group will cleave (typically 2–4 hours) due to zinc chelation. The MOM group will remain intact indefinitely under these conditions.

-

Partition with water/DCM to remove zinc salts.

Strategic Application in Drug Discovery

Scenario 1: Lithium-Halogen Exchange

When performing a Lithium-Halogen exchange on the bromine atom (using

-

Use MOM if you want the lithiation to be driven purely by the bromine position (kinetic control). MOM coordinates Lithium very weakly.

-

Use MEM if you want to stabilize the lithiated intermediate or direct lithiation to the ortho position relative to the phenol (Directed Ortho Metalation - DoM). The MEM tail can coordinate the Lithium cation, forming a stable 5-membered chelate ring.

Scenario 2: Suzuki-Miyaura Coupling

-

Use MOM generally.[1][3][6] It is smaller and less likely to interfere with bulky phosphine ligands on the Palladium catalyst.

-

Avoid MEM if using highly Lewis-acidic additives or if the reaction requires harsh acidic workups, as the MEM group may partially degrade.

Decision Matrix

Figure 2: Decision tree for selecting protecting groups based on synthetic requirements.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (The definitive source for stability data).

-

Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A new method for the protection of hydroxyl groups as 2-methoxyethoxymethyl ethers. Tetrahedron Letters, 17(11), 809-812. (Original description of MEM and its Lewis acid cleavage).

-

Berliner, M. A., & Belecki, K. (2005).[7] Simple, rapid, and efficient preparation of chloromethyl methyl ether and other alkoxymethyl chlorides. The Journal of Organic Chemistry, 70(23), 9618-9621. (Safety protocol for in-situ MOM-Cl generation).

-

Williams, D. R., & Sakdarat, S. (1984). Mild cleavage of MEM ethers with zinc bromide. Tetrahedron Letters, 25(36), 3965-3968. (The standard protocol for orthogonal deprotection).

Sources

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 4. fishersci.com [fishersci.com]

- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 7. MOM Ethers [organic-chemistry.org]

Suppliers and price of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde

An In-depth Technical Guide to the Synthesis and Supply of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde and Its Key Precursors

Introduction: Navigating the Synthesis of a Niche Reagent

This technical guide addresses the procurement and synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, a specialized aromatic aldehyde of potential interest in multi-step organic synthesis and drug discovery. A thorough review of the chemical supplier landscape indicates that this compound is not a stock item and is likely required as a custom synthesis product.

This guide, therefore, adopts a practical, field-proven approach. We will focus on the commercially available precursors and provide a logical, well-supported synthetic pathway to the target molecule. The primary focus will be on two key compounds:

-

2-Bromo-5-methoxybenzaldehyde : The readily available starting material.

-

2-Bromo-5-hydroxybenzaldehyde : A crucial intermediate derived from the starting material, which is the direct precursor for the final protection step.

The "methoxyethoxymethoxy" (MEM) group is a widely used protecting group for hydroxyl moieties. Its application is critical in complex syntheses where a free phenolic hydroxyl group would interfere with subsequent chemical transformations. This guide provides the necessary technical details to source the starting materials and execute the synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde in a laboratory setting.

Physicochemical Properties of Key Intermediates

A clear understanding of the physical and chemical properties of the precursors is fundamental to successful synthesis. The data for the key intermediates is summarized below.

| Property | 2-Bromo-5-methoxybenzaldehyde | 2-Bromo-5-hydroxybenzaldehyde |

| CAS Number | 7507-86-0[1][2][3][4] | 2973-80-0[5][6] |

| Molecular Formula | C₈H₇BrO₂[1][2][3] | C₇H₅BrO₂[5][6] |

| Molecular Weight | 215.04 g/mol [1][2][3] | 201.02 g/mol [5][6] |

| Appearance | White to light yellow powder/crystal[4][7] | Pale grey solid[8] |

| Melting Point | 71-76 °C[4] | Not specified, but solid at room temp. |

| Solubility | --- | Soluble in chloroform, dichloromethane, and ethyl acetate[8][9] |

Suppliers and Pricing of the Primary Starting Material: 2-Bromo-5-methoxybenzaldehyde

The primary precursor, 2-Bromo-5-methoxybenzaldehyde, is readily available from several major chemical suppliers. Pricing can vary based on purity and quantity. Researchers are advised to request quotes for the most current pricing.

| Supplier | Purity | Representative Quantities & Pricing |

| Sigma-Aldrich | 97% | 5 g (Price available upon request/login)[10] |

| TCI America | >98.0% (GC) | 5 g, 25 g (Price available upon request)[7] |

| Fisher Scientific | 97% (from Sigma-Aldrich) | 1 g, 5 g (Price available upon request/login)[11] |

| ChemScene | ≥98% | Pricing available for various quantities upon inquiry[2] |

| Santa Cruz Biotechnology | --- | Pricing available upon inquiry[3] |

Synthetic Workflow: From Commercial Precursor to Target Molecule

The synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde is a three-stage process, beginning with the commercially available 2-Bromo-5-methoxybenzaldehyde. The overall workflow is depicted below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N,N-Diisopropylethylamine (DIPEA), 100 ml, CAS No. 7087-68-5 | Reagents for Peptide Synthesis for Washing/Deprotection/Splitting | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. youtube.com [youtube.com]

- 7. 2-Methoxyethoxymethyl chloride - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 11. total-synthesis.com [total-synthesis.com]

Methodological & Application

Synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, a key intermediate in various organic synthesis and drug discovery programs. The protocol details the protection of the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl). This application note emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring a reproducible and high-yielding procedure. Detailed safety information, reaction workup, purification, and characterization are also included to support researchers in successfully implementing this synthetic transformation.

Introduction

The selective protection of functional groups is a cornerstone of modern organic synthesis, enabling complex molecular architectures to be assembled with precision. Phenolic hydroxyl groups, in particular, often require protection to prevent unwanted side reactions during subsequent synthetic steps. The 2-methoxyethoxymethyl (MEM) group is an acetal protecting group widely employed for its stability under a range of conditions, including exposure to strong bases, organometallic reagents, and various oxidizing and reducing agents.[1] Its introduction and subsequent removal under specific acidic conditions or with Lewis acids make it a versatile tool for multistep synthesis.[1]

This guide focuses on the MEM protection of 2-bromo-5-hydroxybenzaldehyde. The resulting compound, 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, serves as a valuable building block, incorporating a reactive aldehyde for further elaboration and a bromine atom for cross-coupling reactions, while the phenolic oxygen is masked. The choice of a non-nucleophilic, sterically hindered base is critical to the success of this reaction, preventing unwanted side reactions with the electrophilic MEM-Cl reagent.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide, generated in situ, attacks the electrophilic chloromethyl group of MEM-Cl.

Reaction:

Mechanism:

The reaction is facilitated by a non-nucleophilic, sterically hindered base, N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.[2][3][4][5][6] DIPEA deprotonates the phenolic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic methylene carbon of MEM-Cl and displacing the chloride leaving group. The steric hindrance of DIPEA prevents it from competing with the phenoxide as a nucleophile, thus minimizing the formation of byproducts.[5]

Materials and Methods

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |

| 2-bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 2973-80-0 | Sigma-Aldrich | |

| 2-Methoxyethoxymethyl chloride (MEM-Cl) | C₄H₉ClO₂ | 124.57 | 3970-21-6 | Sigma-Aldrich | Technical grade (ca. 95%) |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | Sigma-Aldrich | Reagent grade (≥99%) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific | Anhydrous, >99.8% |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | ||

| Brine (Saturated NaCl solution) | NaCl/H₂O | ||||

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ||

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography | |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

-

2-bromo-5-hydroxybenzaldehyde: Harmful if swallowed and very toxic to aquatic life.[7][8][9] Avoid release to the environment.[7][8]

-

2-Methoxyethoxymethyl chloride (MEM-Cl): Flammable liquid and vapor.[10] Harmful if swallowed or inhaled, causes skin and serious eye irritation, and is suspected of causing cancer.[10][11][12] Handle with extreme care and avoid inhalation of vapors.

-

N,N-Diisopropylethylamine (DIPEA): Highly flammable liquid and vapor.[13][14][15][16] Harmful if swallowed and toxic if inhaled.[4][13][16] Causes serious eye damage and may cause respiratory irritation.[4][13]

-

Dichloromethane (DCM): Causes skin and eye irritation and is suspected of causing cancer.[17][18][19] Inhalation of high concentrations can cause central nervous system depression.[17]

Experimental Protocol

Reaction Setup and Procedure

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-hydroxybenzaldehyde (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice-water bath.

-

To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

-

After the addition of DIPEA, add 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

Reaction Workup and Purification

-

Upon completion of the reaction, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde.

Workflow Diagram

Caption: Synthetic workflow for the MEM protection of 2-bromo-5-hydroxybenzaldehyde.

Characterization

The structure and purity of the synthesized 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde should be confirmed by standard analytical techniques.

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aldehyde proton (singlet, ~10 ppm), the aromatic protons, the methylene protons of the MEM group (two singlets, ~5.4 ppm and ~3.8-3.5 ppm), and the methyl protons of the methoxy group (singlet, ~3.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectral analysis will provide the molecular weight of the product, confirming the successful incorporation of the MEM group.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic carbonyl stretch for the aldehyde (~1700 cm⁻¹) and the absence of a broad O-H stretch from the starting material.

Discussion

The protocol described herein provides a reliable method for the synthesis of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde. The use of DIPEA is crucial for the efficient deprotonation of the phenol without competing in the nucleophilic substitution. Anhydrous conditions are important to prevent the hydrolysis of MEM-Cl. The reaction progress should be carefully monitored by TLC to ensure complete consumption of the starting material and to avoid potential side reactions from prolonged reaction times. The purification by flash column chromatography is effective in removing any unreacted starting materials and byproducts, yielding the desired product in high purity.

Conclusion

This application note presents a detailed and robust protocol for the MEM protection of 2-bromo-5-hydroxybenzaldehyde. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde, a versatile intermediate for further synthetic applications in the fields of medicinal chemistry and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N,N-Diisopropylethylamine (DIPEA): A Key Non-Nucleophilic Base for Modern Organic Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 29). N,N-Diisopropylethylamine. Retrieved from [Link]

-

Grokipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved from [Link]

-

Total Synthesis. (2025, July 25). MEM Protecting Group: MEM Protection & Deprotection Mechanism –. Retrieved from [Link]

-

OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. Retrieved from [Link]

-

KHA Online-SDS Management. (2024, April 9). Dichloromethane Safety Data Sheet: An Overview. Retrieved from [Link]

-

Cole-Parmer. (2006, June 26). Material Safety Data Sheet - N,N-Diisopropylethylamine. Retrieved from [Link]

-

Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

-

DC Fine Chemicals. (2024, November 4). Safety Data Sheet - N,N-Diisopropylethylamine. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Dichloromethane Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

Aspired Chemical. (n.d.). 2-Methoxyethoxymethyl chloride, 95% | MEMCl. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

ACS Publications. (2026, February 9). Studies toward Pestalachloride B. Retrieved from [Link]

-

designer-drug.com. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

-

PMC. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]

-

University of Bath. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

-

ACS Publications. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews. Retrieved from [Link]

-

PMC. (n.d.). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

-

Reddit. (2021, September 18). Looking for advice on protecting phenol in presence of primaril alcohol. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. lobachemie.com [lobachemie.com]

- 8. echemi.com [echemi.com]

- 9. 2-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 387179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 2-Methoxyethoxymethyl chloride | 3970-21-6 | Benchchem [benchchem.com]

- 12. aksci.com [aksci.com]

- 13. alkylamines.com [alkylamines.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. gustavus.edu [gustavus.edu]

Application Note: Protocol for MEM Protection of 2-Bromo-5-hydroxybenzaldehyde

Executive Summary

This application note details the protocol for the protection of the phenolic hydroxyl group of 2-bromo-5-hydroxybenzaldehyde using 2-methoxyethoxymethyl chloride (MEM-Cl) .

The MEM group is strategically selected for this substrate because it provides robust stability against basic conditions typical of downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) utilized at the C2-bromide position. Unlike simple benzyl ethers, the MEM group improves solubility in polar organic solvents and allows for orthogonal deprotection using Lewis acids (e.g., ZnBr₂, TiCl₄) without affecting the aldehyde or sensitive biaryl motifs formed in subsequent steps.

Strategic Rationale & Chemistry

The substrate, 2-bromo-5-hydroxybenzaldehyde, presents three reactive centers:

-

Phenol (C5-OH): Nucleophilic, acidic (pKa ~8-10).

-

Aldehyde (C1-CHO): Electrophilic, susceptible to oxidation or nucleophilic attack.

-

Aryl Bromide (C2-Br): Electrophilic, handle for metal-catalyzed coupling.

Challenge: Standard deprotonation with strong bases (e.g., NaH) can lead to side reactions with the aldehyde (e.g., Cannizzaro disproportionation or condensation). Solution: This protocol utilizes N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic organic base in Dichloromethane (DCM). This "soft" base approach minimizes aldehyde instability while effectively driving the alkylation of the phenol.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the phenoxide (generated in equilibrium by DIPEA) attacks the highly electrophilic chloromethyl ether of MEM-Cl.

Figure 1: Mechanistic pathway for the base-mediated etherification.

Safety & Handling (Critical)

WARNING: This protocol involves MEM-Cl (2-Methoxyethoxymethyl chloride) , a potent alkylating agent.

| Hazard | Description | Mitigation |

| Carcinogenicity | MEM-Cl is a structural analog of MOM-Cl (a known carcinogen). Treat as a suspect carcinogen . | Use only in a certified fume hood. Double-glove (Nitrile > 0.11mm). |

| Acute Toxicity | Highly toxic by inhalation and skin contact. | Do not transport open containers outside the hood. |

| Flammability | Flash point ~45°C. | Keep away from heat sources/sparks. |

| Lachrymator | 2-bromo-5-hydroxybenzaldehyde may be irritating.[1][2][3] | Wear safety goggles.[1][4] |

Materials & Equipment

Reagents

-

Substrate: 2-Bromo-5-hydroxybenzaldehyde (>97% purity).

-

Reagent: MEM-Cl (1.5 equivalents).

-

Base: DIPEA (N,N-Diisopropylethylamine), anhydrous (2.0 equivalents).

-

Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equivalents) – Accelerates reaction via Finkelstein exchange.

-

Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC/SureSeal).

Equipment

-

Round-bottom flask (oven-dried).

-

Magnetic stir bar.

-

Nitrogen/Argon balloon or manifold.

-

Syringes with long needles (for MEM-Cl transfer).

Experimental Protocol

Workflow Diagram

Figure 2: Operational workflow for the protection sequence.

Step-by-Step Procedure

-

Preparation:

-

Charge an oven-dried round-bottom flask with 2-bromo-5-hydroxybenzaldehyde (1.0 equiv, e.g., 2.01 g, 10 mmol).

-

Add DCM (anhydrous, 10 mL/g substrate) and a magnetic stir bar.

-

Optional: Add TBAI (0.1 equiv) to catalyze the reaction if rapid kinetics are required.

-

Seal the flask with a septum and purge with Nitrogen for 5 minutes.

-

-

Base Addition:

-

Cool the solution to 0°C (ice bath).

-

Add DIPEA (2.0 equiv, 3.5 mL) via syringe. Stir for 10 minutes. Note: The solution may darken slightly due to phenoxide formation.

-

-

Reagent Addition:

-

Add MEM-Cl (1.5 equiv, 1.7 mL) dropwise via syringe over 5-10 minutes.

-

Caution: Exothermic reaction. Maintain temperature < 5°C during addition.

-

-

Reaction:

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for 4 to 12 hours .

-

In-Process Control (IPC): Monitor by TLC (30% EtOAc in Hexanes).

-

Starting Material Rf: ~0.3 (UV active, stains with FeCl3/KMnO4).

-

Product Rf: ~0.5-0.6 (UV active, no FeCl3 stain).

-

-

-

Workup:

-

Quench the reaction by adding Water (20 mL).

-

Wash the organic layer sequentially with:

-

0.5 M HCl (2 x 20 mL) – Critical to remove excess DIPEA.

-

Sat. NaHCO₃ (20 mL) – Neutralizes trace acid.

-

Brine (20 mL).

-

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude oil via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of 0% → 20% Ethyl Acetate in Hexanes.

-

Yield Expectation: 85-95% as a clear to pale yellow oil (may crystallize upon standing depending on purity).

-

Characterization & Validation

The following data confirms the successful installation of the MEM group and the integrity of the aldehyde/bromide.

NMR Data Summary (CDCl₃, 400 MHz)

| Moiety | Proton (¹H) Shift (ppm) | Multiplicity | Integration | Diagnostic Feature |

| Aldehyde | ~10.3 | Singlet (s) | 1H | Confirms CHO is intact (not reduced/condensed). |

| Aromatic | ~7.5 - 7.0 | Multiplets | 3H | Typical 1,2,4-substitution pattern. |

| MEM (-O-CH₂-O-) | 5.30 - 5.35 | Singlet (s) | 2H | Key Indicator: Sharp singlet distinctive of acetal CH₂. |

| MEM (-O-CH₂-CH₂-) | 3.85 - 3.55 | Multiplets (m) | 4H | Ethylene glycol backbone. |

| MEM (-OCH₃) | 3.38 | Singlet (s) | 3H | Terminal methoxy group. |

Infrared (IR) Spectroscopy

-

Disappearance: Broad O-H stretch at 3200-3400 cm⁻¹.

-

Retention: Sharp C=O (aldehyde) stretch at ~1690 cm⁻¹.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | MEM-Cl hydrolysis or old reagent. | MEM-Cl degrades with moisture. Use a fresh bottle or distill prior to use. Add 0.5 eq more MEM-Cl. |

| New Spot at Baseline | Carboxylic acid formation. | Aldehyde oxidized by air. Ensure strict N₂ atmosphere. |

| Product is Acidic | Residual HCl from workup. | Wash organic layer thoroughly with Sat. NaHCO₃. MEM groups are acid-labile; traces of acid will degrade the product during storage. |

| Aldehyde Peak Missing | Hemiacetal formation. | Occurs if workup used methanol/ethanol. Use only aprotic solvents (DCM, EtOAc) for workup/purification. |

References

-

Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A New Method for the Protection of Hydroxyl Groups as Methoxyethoxymethyl Ethers. Tetrahedron Letters, 17(11), 809-812.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Phenols).

- Bao, W., et al. (2006). Synthesis of functionalized diaryl ethers via CuI-catalyzed coupling. Journal of Organic Chemistry. (Provides context for stability of protected phenols in coupling reactions).

-

Sigma-Aldrich. (n.d.). 2-Methoxyethoxymethyl chloride Safety Data Sheet.

Sources

Application Note: High-Efficiency Lithiation and Formylation of MEM-Protected Aryl Bromides

Executive Summary

This guide details the protocol for the regioselective lithiation and subsequent formylation of aryl bromides protected with the 2-methoxyethoxymethyl (MEM) ether group. While MEM ethers are classically utilized for their robustness against basic conditions and selective cleavage by Lewis acids, their role in organolithium chemistry extends beyond passive protection. The polyether chain of the MEM group acts as a hemi-labile ligand, capable of coordinating lithium cations. This coordination can stabilize lithiated intermediates but also imposes steric constraints that require precise thermal and stoichiometric control. This note provides a validated workflow to maximize yield and purity, specifically addressing the competition between Lithium-Halogen Exchange (Li-Br exchange) and Directed Ortho Metalation (DoM).

Mechanistic Principles & Strategic Planning

The MEM-Lithium Interaction

The MEM group contains three oxygen atoms capable of coordination. In non-polar solvents, the MEM group can facilitate Directed Ortho Metalation (DoM) by complexing with the alkyllithium aggregate, bringing the base into proximity with the ortho-proton.

However, in the presence of an aryl bromide, Lithium-Halogen Exchange is kinetically favored (faster) than deprotonation. The reaction proceeds via the formation of an "ate" complex or a four-centered transition state.

-

Key Insight: While Li-Br exchange is the primary pathway, the MEM group stabilizes the resulting aryl lithium species through intramolecular chelation. This "internal solvation" prevents the aggregation of the aryl lithium, maintaining its reactivity toward the electrophile (DMF).

Reaction Pathway Visualization

The following diagram illustrates the critical intermediates and the transition from the lithiated species to the formylated product.

Figure 1: Mechanistic pathway showing the stabilization of the lithiated intermediate by the MEM ether oxygen atoms.

Critical Parameters & Optimization

Solvent Selection: THF vs. Diethyl Ether

-

Tetrahydrofuran (THF): The recommended solvent. THF is a Lewis base that breaks down alkyllithium hexamers/tetramers into more reactive dimers/monomers. This is essential for rapid Li-Br exchange at -78°C.

-

Diethyl Ether (Et₂O): While useful for stabilizing certain lithiated species, it often results in slower exchange rates for this specific transformation.

Temperature Control

-

-78°C (Acetone/Dry Ice): Mandatory. At higher temperatures (>-40°C), the MEM group may undergo degradation via elimination, or the aryl lithium may attack the THF solvent (proton abstraction).

-

The "Warm-up" Myth: Do not warm the reaction to room temperature before adding DMF. The formylation must occur at low temperature to prevent side reactions.

Reagent Quality

-

n-BuLi Titration: Commercial n-BuLi concentration degrades over time. Use N-pivaloyl-o-toluidine or diphenylacetic acid titration to determine exact molarity before use.

-

DMF Dryness: Dimethylformamide is hygroscopic. Water in DMF will quench the aryl lithium immediately, returning the protonated arene (des-bromo byproduct). DMF must be distilled over CaH₂ or dried with 4Å molecular sieves.

Experimental Protocol

Materials

-

Substrate: 1-Bromo-4-(2-methoxyethoxymethoxy)benzene (or isomer).

-

Reagent: n-Butyllithium (2.5 M in hexanes).[1]

-

Electrophile: N,N-Dimethylformamide (Anhydrous, 99.8%).

-

Solvent: THF (Anhydrous, inhibitor-free).

-

Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

Step-by-Step Methodology

1. Apparatus Preparation

-

Flame-dry a 2-neck round-bottom flask (RBF) under vacuum.

-

Backfill with Argon (Ar) or Nitrogen (N₂). Repeat 3x.

-

Equip with a magnetic stir bar and a rubber septum.

2. Solvation and Cooling

-

Charge the RBF with the MEM-protected aryl bromide (1.0 equiv).

-

Add anhydrous THF via syringe (Concentration: 0.1 M to 0.2 M).

-

Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

3. Lithiation (Li-Br Exchange)

-

Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 5-10 minutes.

-

Note: A slight color change (often yellow or pale orange) indicates the formation of the aryl lithium species.

-

-

Stir at -78°C for 30 to 45 minutes .

-

Checkpoint: Do not exceed 1 hour. Long residence times increase the risk of scrambling.

-

4. Formylation

-

Add anhydrous DMF (1.5 equiv) dropwise to the cold solution.

-

The reaction is exothermic; ensure the rate is slow enough to maintain the bath temp below -70°C.

-

Stir at -78°C for 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to 0°C (ice bath) over 30-60 minutes.

5. Quenching and Workup

-

Critical Step: Quench by adding saturated aq.[2] NH₄Cl (5 mL/mmol) while stirring vigorously.

-

Why NH₄Cl? It buffers the solution to pH ~5-6. Strong acids (HCl) must be avoided to preserve the acid-labile MEM group.

-

-

Stir for 15 minutes to ensure hydrolysis of the hemiaminolate intermediate to the aldehyde.

-

Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (to remove DMF) and brine.

-

Dry over Na₂SO₄, filter, and concentrate.

Data Presentation & Troubleshooting

Optimization Table: Solvent and Base Effects

The following data summarizes the optimization of conditions for a model substrate (MEM-protected 4-bromophenol).

| Entry | Solvent | Base (1.1 eq) | Temp (°C) | Electrophile | Yield (%) | Observation |

| 1 | Et₂O | n-BuLi | -78 | DMF | 45% | Incomplete exchange; starting material recovered. |

| 2 | THF | n-BuLi | 0 | DMF | 12% | Complex mixture; degradation of MEM group observed. |

| 3 | THF | n-BuLi | -78 | DMF | 92% | Clean conversion. High purity. |

| 4 | THF | t-BuLi | -78 | DMF | 88% | Good yield, but t-BuLi is pyrophoric and unnecessary here. |

| 5 | THF | n-BuLi | -78 | N-Formylmorpholine | 85% | Slower reaction; alternative to DMF if purification is difficult. |

Workflow Logic Diagram

Use this decision tree to navigate common issues during the synthesis.

Figure 2: Troubleshooting decision tree for low yields or side reactions.

References

-

Corey, E. J., et al. (1972). New reagents for the protection of the hydroxyl group.[4] Journal of the American Chemical Society, 94(17), 6190–6191.

-

BenchChem. (2025).[3][5] Application Notes: Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene.[3]

-

Snieckus, V. (1990). Directed ortho metalation.[2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

-

Menzel, K., et al. (2006).[6] An Improved Method for the Bromination of Metalated Haloarenes via Lithium-Zinc Transmetalation.[6] The Journal of Organic Chemistry, 71(5), 2188–2191.

-

Stanetty, P., & Koller, H. (2002). Half-Lives of Organolithium Reagents in Common Ethereal Solvents.[1] The Journal of Organic Chemistry, 67(1), 195–198.

Sources

- 1. ospt.osi.lv [ospt.osi.lv]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nobelprize.org [nobelprize.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]

Procedure for selective deprotection of MEM group in benzaldehyde derivatives

Topic: Procedure for Selective Deprotection of the MEM Group in Benzaldehyde Derivatives

Introduction

The 2-methoxyethoxymethyl (MEM) ether is a crucial protecting group for hydroxyl functionalities in multi-step organic synthesis. Introduced by E.J. Corey in 1976, the MEM group offers robust stability across a wide range of chemical conditions, including exposure to strong bases, organometallic reagents, reductants, and oxidants.[1] Its particular value in the synthesis of complex benzaldehyde derivatives lies in its unique deprotection profile. While it can be cleaved under acidic conditions, similar to other acetals like methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, the MEM group's defining feature is its pronounced lability towards Lewis acids.[1] This susceptibility is due to the presence of the second ether oxygen, which allows for bidentate coordination, significantly facilitating cleavage.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the selective deprotection of MEM-protected benzaldehyde derivatives. We will explore the mechanistic underpinnings of various deprotection strategies and provide detailed, field-proven protocols to achieve high-yield, selective cleavage even in the presence of other sensitive functional groups.

I. Mechanistic Principles of MEM Deprotection

Understanding the reaction mechanism is paramount to selecting the appropriate conditions and troubleshooting a reaction. The cleavage of a MEM ether proceeds primarily through two distinct pathways:

A. Lewis Acid-Mediated Deprotection

This is the most strategic and widely employed method for selective MEM deprotection. The additional ether oxygen in the MEM group acts as a key anchor for bidentate chelation with a Lewis acid (e.g., ZnBr₂, CeCl₃, TiCl₄).[1][2] This coordination dramatically weakens the C-O bond of the acetal, making it highly susceptible to cleavage. The resulting oxonium intermediate is then hydrolyzed during the reaction or upon aqueous workup to release the free hydroxyl group. This chelation-driven pathway is often highly efficient and can be performed under mild, near-neutral conditions, preserving other acid-labile or base-labile protecting groups.

Caption: Lewis acid-mediated MEM deprotection via bidentate chelation.

B. Brønsted Acid-Catalyzed Deprotection

Like other acetal-type protecting groups, MEM ethers can be hydrolyzed under acidic conditions. The mechanism involves protonation of one of the ether oxygens, typically the one further from the aromatic ring, to form a good leaving group. Subsequent elimination generates a resonance-stabilized oxonium ion, which is then attacked by water to form a hemiacetal that ultimately decomposes to the desired phenol, formaldehyde, and 2-methoxyethanol.[1] Generally, MEM group cleavage requires more forcing acidic conditions (e.g., stronger acids or higher temperatures) than for MOM or THP groups, a property that can be exploited for selective deprotection.[1]

Sources

Troubleshooting & Optimization

Troubleshooting low yields in MEM protection of bromobenzaldehydes

Topic: Troubleshooting Low Yields in MEM Protection of Hydroxy-Bromobenzaldehydes Ticket ID: MEM-PROT-BR-CHO-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Diagnosis

User Issue: Low yields (<40%) and byproduct formation during the protection of the hydroxyl moiety of bromobenzaldehydes using 2-methoxyethoxymethyl chloride (MEM-Cl).

The Root Cause Analysis: The protection of a phenol on a benzaldehyde scaffold presents a "chemical contradiction." The aldehyde group is an electron-withdrawing group (EWG) , which makes the phenol more acidic (good for deprotonation) but the resulting phenoxide less nucleophilic (bad for SN2 attack). Furthermore, the aldehyde functionality is highly susceptible to side reactions (Cannizzaro disproportionation, polymerization) when exposed to the strong bases (NaH) typically required to drive "lazy" nucleophiles.

If you are experiencing low yields, your reaction is likely failing due to one of three specific failure modes:

-

Base-Induced Aldehyde Degradation (Cannizzaro reaction).

-

Nucleophilic Stagnation (The phenoxide is too stable to attack MEM-Cl).

-

Reagent Hydrolysis (MEM-Cl has decomposed to HCl and MEM-OH).

Diagnostic Workflow (Decision Tree)

Before altering your protocol, use this logic flow to identify your specific bottleneck.

Figure 1: Diagnostic logic flow for isolating yield-killing variables in MEM protection.

Technical Deep Dive & Solutions

Issue A: The "Cannizzaro Trap" (Base Selection)

Symptoms: Low yield of product, presence of benzyl alcohol or benzoic acid byproducts, loss of the aldehyde peak in NMR. Mechanism: Strong bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) are standard for MEM protection of simple phenols. However, with benzaldehydes, the hydroxide (or hydride) can attack the carbonyl carbon, triggering a Cannizzaro disproportionation. Solution: Switch to a non-nucleophilic organic base. DIPEA (N,N-Diisopropylethylamine) is the gold standard here. It is strong enough to deprotonate the phenol (especially since the aldehyde makes the phenol more acidic) but too bulky to attack the aldehyde carbonyl.

Issue B: The "Lazy Nucleophile" (Electronic Effects)

Symptoms: Starting material remains unconsumed despite excess MEM-Cl; reaction stalls. Mechanism: The aldehyde and bromine groups on your ring are Electron Withdrawing Groups (EWGs). They pull electron density away from the phenoxide oxygen. While this makes deprotonation easy, it makes the oxygen a weak nucleophile. It struggles to displace the chloride from MEM-Cl. Solution: The Finkelstein Modification. Add a catalytic amount (10-20 mol%) of Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI).

-

Why it works: The Iodide anion (I⁻) reacts with MEM-Cl to form MEM-I (in situ). MEM-I is a much more reactive electrophile (better leaving group) than MEM-Cl. The weak phenoxide can easily attack MEM-I.

Issue C: Reagent Decomposition

Symptoms: Fuming reagent, acidic pH, immediate quenching of base.

Mechanism: MEM-Cl is an

Optimized Experimental Protocol

Standardized for 1.0 mmol scale. Scale up linearly.

Reagents:

-

Substrate: Hydroxy-bromobenzaldehyde (1.0 equiv)

-

MEM-Cl: 2-Methoxyethoxymethyl chloride (1.5 equiv)

-

Base: DIPEA (2.0 equiv)

-

Catalyst: TBAI (0.1 equiv)[1]

-

Solvent: DCM (Dichloromethane) - Anhydrous

Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

-

Dissolution: Add the hydroxy-bromobenzaldehyde (1.0 mmol) and TBAI (0.1 mmol) to the flask. Dissolve in anhydrous DCM (5 mL).

-

Note: DCM is preferred over DMF here for ease of workup, provided the substrate is soluble. If insoluble, use DMF.

-

-

Deprotonation: Add DIPEA (2.0 mmol) dropwise via syringe at 0°C. Stir for 15 minutes. The solution may change color (phenoxide formation).

-

Addition: Add MEM-Cl (1.5 mmol) dropwise at 0°C.

-

Critical Step: Do not add all at once. Exotherm control is vital to prevent polymerization.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Monitoring: Check TLC.

-

If SM remains: Add another 0.5 equiv DIPEA and 0.5 equiv MEM-Cl. Heat to 40°C (refluxing DCM) only if absolutely necessary.

-

-

Quench: Quench with Saturated NH₄Cl solution.

-

Workup: Extract with DCM (3x). Wash combined organics with water (2x) and Brine (1x).[1] Dry over Na₂SO₄.

Comparative Data: Base Performance

| Variable | Sodium Hydride (NaH) | DIPEA (Hünig's Base) | K₂CO₂ / Acetone |

| Primary Risk | Cannizzaro Reaction (Aldehyde loss) | Slow reaction rate | Low solubility of phenoxide |

| Aldehyde Stability | Poor | Excellent | Good |

| Reaction Speed | Fast | Moderate | Slow |

| Typical Yield | 30–45% | 85–95% | 60–75% |

| Recommendation | AVOID for Benzaldehydes | PREFERRED | Alternative |

Frequently Asked Questions (FAQ)

Q: Can I protect the aldehyde group with MEM-Cl? A: No. This is a common misconception. MEM-Cl protects alcohols/phenols to form ethers. It does not protect aldehydes. If you need to protect the aldehyde, you must form an acetal (e.g., using ethylene glycol) before attempting other harsh chemistry.

Q: My product has a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the benzoic acid derivative formed from the oxidation of your aldehyde, or a polymerized byproduct caused by base sensitivity. This confirms you should switch from NaH to DIPEA.

Q: Why do I need TBAI? Can I leave it out? A: You can leave it out, but for bromobenzaldehydes, the reaction will take 24-48 hours and may never reach completion. The electron-withdrawing nature of the aldehyde makes the reaction sluggish. TBAI acts as a phase transfer catalyst and a nucleophilic catalyst (Finkelstein), accelerating the reaction significantly.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2] (The authoritative text on MEM protection stability and conditions).

-

Nishida, T., et al. (2003). "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." Molecules, 8, 708-713. (Demonstrates the difficulty of protecting benzaldehydes and the utility of halide exchange).

-

Marc Halpern. (2025). "N-Alkylations Using Catalytic Tetrabutylammonium Iodide." PTC Organics. (Mechanistic insight into TBAI/Finkelstein catalysis in alkylation).

-

Meyers, A. I., et al. (1998). "Oxazolines as Protecting Groups for Carboxylic Acids."[3] Journal of Organic Chemistry. (Context on aldehyde sensitivity to strong bases).

Sources

Technical Support Center: Crystallization of 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde

Executive Summary & Physicochemical Profile

User Query: “I cannot get 2-Bromo-5-(2-methoxyethoxymethoxy)benzaldehyde to crystallize. It persists as a viscous oil or gum.[1][2][3] What solvent system should I use?”

Technical Analysis: The molecule combines a rigid, lipophilic core (2-bromo-benzaldehyde) with a flexible, polar-aprotic tail (the MEM group: 2-methoxyethoxymethoxy).[1][4]

-

The Challenge: The MEM group introduces rotational degrees of freedom (entropy), which significantly lowers the melting point and inhibits crystal lattice packing. This often results in the compound "oiling out" rather than precipitating.[2][3]

-

The Solution: You must use a binary solvent system that balances the polar solubility of the MEM ether with the lipophilic packing potential of the brominated ring.[3]

Solvent Selection Matrix

Use this table to select your solvent system based on your current isolation stage.